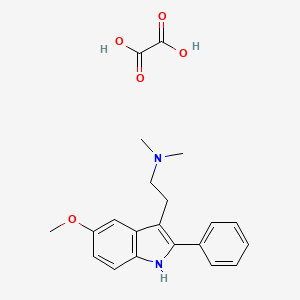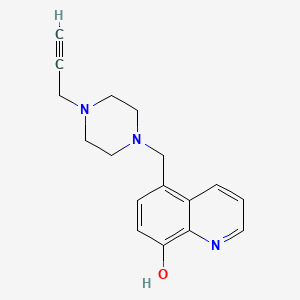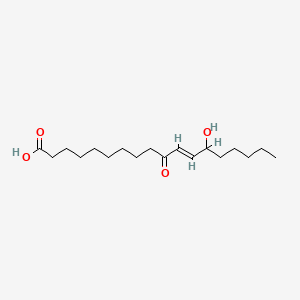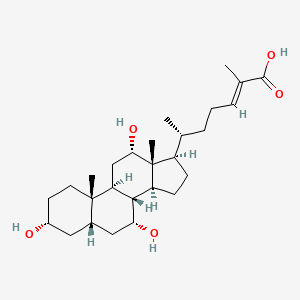
Nanaomycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nanaomycin D is a naturally occurring antibiotic compound isolated from the bacterium Streptomyces rosa var. notoensis. It belongs to the class of benzoisochromanequinones, which are characterized by a quinone fused to an isochromane, forming a naphtho[2,3-c]pyran-6,9-dione skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: Nanaomycin D can be synthesized through the oxidation of nanaomycin A. The process involves air oxidation in methanol, which converts nanaomycin A to this compound . The absolute configuration of this compound has been determined to be the enantiomer of kalafungin .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces rosa var. notoensis. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Nanaomycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Air oxidation in methanol is used to convert nanaomycin A to this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can be carried out on the aromatic ring to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have altered biological activities and improved pharmacological properties.
Scientific Research Applications
Nanaomycin D has been extensively studied for its applications in various fields:
Chemistry:
- Used as a starting material for the synthesis of novel quinone derivatives.
- Employed in studies of electron transfer processes due to its redox properties.
Biology:
- Investigated for its antimicrobial activity against a range of bacterial and fungal pathogens.
- Studied for its potential to inhibit the growth of cancer cells by inducing apoptosis.
Medicine:
- Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
- Evaluated for its anticancer properties, particularly in targeting specific DNA methyltransferases involved in tumorigenesis .
Industry:
- Utilized in the development of new antibiotics and antimicrobial agents.
- Applied in the production of bioactive compounds for pharmaceutical use.
Mechanism of Action
Nanaomycin D exerts its effects primarily through the inhibition of DNA methyltransferases, particularly DNMT3B . This inhibition leads to the reactivation of silenced tumor suppressor genes, thereby inducing antiproliferative effects in cancer cells. The compound’s quinone moiety is crucial for its redox activity, which can generate reactive oxygen species and induce oxidative stress in target cells.
Comparison with Similar Compounds
Nanaomycin D is unique among benzoisochromanequinones due to its specific configuration and potent biological activities. Similar compounds include:
Nanaomycin A: Precursor to this compound, also exhibits antimicrobial properties.
Kalafungin: Enantiomer of this compound, known for its antifungal activity.
Actinorhodin: Another benzoisochromanequinone with antibiotic properties, produced by .
Properties
Molecular Formula |
C16H12O6 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(11R,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16-/m0/s1 |
InChI Key |
XUWPJKDMEZSVTP-UOSCCXBLSA-N |
SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Isomeric SMILES |
C[C@H]1C2=C([C@@H]3[C@@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Synonyms |
kalafungin nanaomycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


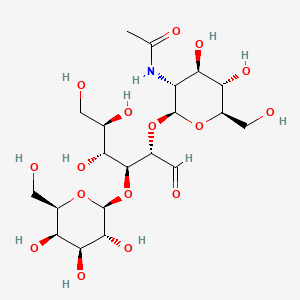
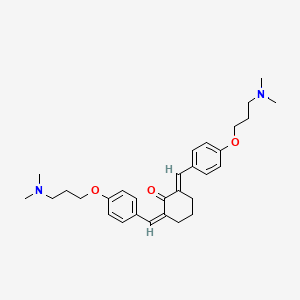
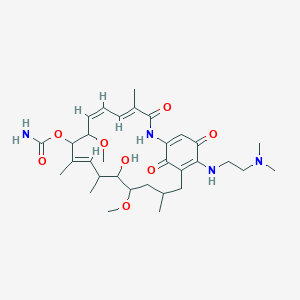

![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)
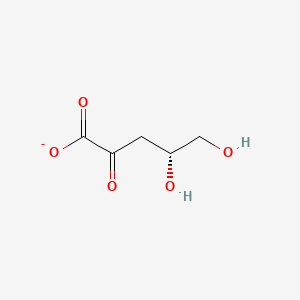
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)
![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide](/img/structure/B1235266.png)
